molecular formula C10H13BrN2O B3055436 5-bromo-N-(tert-butyl)picolinamide CAS No. 647826-69-5

5-bromo-N-(tert-butyl)picolinamide

Cat. No.: B3055436
CAS No.: 647826-69-5
M. Wt: 257.13 g/mol
InChI Key: CSHMSFDZSULBAW-UHFFFAOYSA-N
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Description

5-Bromo-N-(tert-butyl)picolinamide: is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . It is a solid substance that typically appears as a white to light yellow crystalline powder . This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(tert-butyl)picolinamide generally involves organic synthesis methods. One common route includes the reaction of 5-bromo-2-chloropyridine with tert-butylamine in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-N-(tert-butyl)picolinamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as and for substitution reactions.

    Oxidizing Agents: Such as or for oxidation reactions.

    Reducing Agents: Such as for reduction reactions.

Major Products Formed:

    Substituted Picolinamides: Resulting from nucleophilic substitution.

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemistry: 5-Bromo-N-(tert-butyl)picolinamide is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(tert-butyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 5-Bromo-2-chloropyridine
  • N-(tert-butyl)picolinamide
  • 5-Bromo-2-pyridinecarboxamide

Comparison: 5-Bromo-N-(tert-butyl)picolinamide is unique due to the presence of both a bromine atom and a tert-butyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various applications .

Properties

IUPAC Name

5-bromo-N-tert-butylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHMSFDZSULBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451387
Record name 2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647826-69-5
Record name 2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromopicolinic acid (200 mg, 0.99 mmol) was dissolved in dioxane (2 ml) and Hunig's Base (520 μl, 2.97 mmol, 3 equiv.), TBTU (350 mg, 1.09 mmol, 1.1 equiv.) and tert-butyl amine (124 μl, 1.19 mmol, 1.2 equiv.) were added at room temperature. The mixture was stirred for 16 hours at room temperature. The reaction mixture was evaporated and extracted saturated NaHCO3 solution and two times with a small volume of dichloromethane. The crude product was purified by flash chromatography by directly loading the dichloromethane layers onto a silica gel column and eluting with an ethyl acetate:heptane gradient 0:100 to 50:50. The desired 5-bromo-pyridine-2-carboxylic acid tert-butylamide (235 mg, 92% yield) was obtained as a colorless oil, MS: m/e=257.0/259.0 (M+H+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
520 μL
Type
reactant
Reaction Step Two
Name
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
124 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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